molecular formula C29H26N4O3S B11045905 (1Z)-6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-8-methoxy-1-[(4-methoxyphenyl)imino]-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1Z)-6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-8-methoxy-1-[(4-methoxyphenyl)imino]-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11045905
M. Wt: 510.6 g/mol
InChI Key: JLMYHLRLBHSKPQ-UHFFFAOYSA-N
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Description

6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-8-METHOXY-1-[(4-METHOXYPHENYL)IMINO]-4,4-DIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2-ONE is a complex organic compound that features a benzimidazole moiety, a methoxy group, and a pyrroloquinoline structure

Preparation Methods

The synthesis of 6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-8-METHOXY-1-[(4-METHOXYPHENYL)IMINO]-4,4-DIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2-ONE can be achieved through a multi-step process. One common synthetic route involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to obtain 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized under specific conditions.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-8-METHOXY-1-[(4-METHOXYPHENYL)IMINO]-4,4-DIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The methoxy and imine groups may also play a role in modulating the compound’s biological effects by interacting with different pathways.

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives and pyrroloquinoline-based molecules. Compared to these compounds, 6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-8-METHOXY-1-[(4-METHOXYPHENYL)IMINO]-4,4-DIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2-ONE is unique due to its specific combination of functional groups and structural features. Some similar compounds are:

This compound’s uniqueness lies in its potential for diverse applications and its ability to undergo various chemical transformations.

Properties

Molecular Formula

C29H26N4O3S

Molecular Weight

510.6 g/mol

IUPAC Name

9-(1H-benzimidazol-2-ylsulfanylmethyl)-6-methoxy-3-(4-methoxyphenyl)imino-11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C29H26N4O3S/c1-29(2)15-17(16-37-28-31-23-7-5-6-8-24(23)32-28)21-13-20(36-4)14-22-25(27(34)33(29)26(21)22)30-18-9-11-19(35-3)12-10-18/h5-15H,16H2,1-4H3,(H,31,32)

InChI Key

JLMYHLRLBHSKPQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=C3N1C(=O)C(=NC4=CC=C(C=C4)OC)C3=CC(=C2)OC)CSC5=NC6=CC=CC=C6N5)C

Origin of Product

United States

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